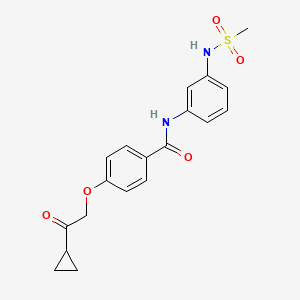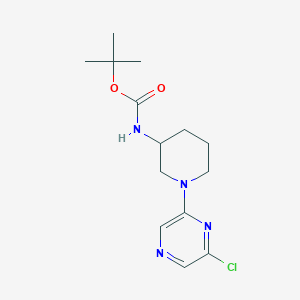
2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is an organic compound that is part of the benzamide family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves a multi-step process:
Formation of the Pyridazine Core: : The synthesis begins with the construction of the pyridazine ring through a cyclization reaction, often starting from appropriate diketones and hydrazines.
Bromination: : Introduction of the bromine atom on the aromatic ring is usually achieved through electrophilic bromination using reagents like bromine (Br2) or N-bromosuccinimide (NBS).
Coupling Reaction: : The final step involves the coupling of the brominated intermediate with the appropriate benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
For industrial production, methods can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to enhance yield and purity. Large-scale bromination often employs safer and more manageable brominating agents like NBS.
化学反応の分析
Types of Reactions
2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: can undergo various types of chemical reactions:
Substitution Reactions: : The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, leading to a variety of derivatives.
Reductions and Oxidations: : The compound may undergo reduction to modify the pyridazinone moiety or oxidation to introduce additional functionalities.
Cycloadditions: : The presence of the cyclopropyl group may facilitate cycloaddition reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: : Sodium methoxide, potassium thiolate
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium on carbon catalyst
Major Products Formed
Substituted Benzamides: : Resulting from nucleophilic substitution of the bromine atom.
Reduced or Oxidized Derivatives: : Formed through respective reduction or oxidation reactions.
科学的研究の応用
2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has a broad range of applications:
Chemistry: : As an intermediate in organic synthesis for the preparation of complex molecules.
Biology: : Potential use in the study of enzyme inhibition due to its structural similarity to biological molecules.
Medicine: : Investigation of its potential as a pharmaceutical agent, particularly in areas like anti-inflammatory and anticancer research.
Industry: : Utilized in the manufacture of specialized polymers and advanced materials.
作用機序
The Mechanism by which the Compound Exerts its Effects
The compound interacts primarily through the bromine and the pyridazine groups, which can participate in hydrogen bonding, Van der Waals interactions, and π-π stacking, influencing molecular recognition and binding events.
Molecular Targets and Pathways Involved
Potential molecular targets include enzymes and receptors involved in various biological pathways, with the compound acting either as an inhibitor or modulator of these proteins.
類似化合物との比較
Comparison with Other Similar Compounds
Compared to other brominated benzamides or pyridazine derivatives, 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide offers a unique combination of the bromine atom and the cyclopropyl group, enhancing its reactivity and potential application scope.
List of Similar Compounds
2-bromo-N-(2-(pyridazin-3-yl)ethyl)benzamide
2-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
特性
IUPAC Name |
2-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-4-2-1-3-12(13)16(22)18-9-10-20-15(21)8-7-14(19-20)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPBZMUZPGQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2991556.png)
![4-chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2991561.png)











